molecular formula C8H6ClNO2S B1661051 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE CAS No. 87475-56-7

2-(2-CHLOROBENZENESULFONYL)ACETONITRILE

Katalognummer: B1661051
CAS-Nummer: 87475-56-7
Molekulargewicht: 215.66 g/mol
InChI-Schlüssel: ITUDCEPQACNIEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-CHLOROBENZENESULFONYL)ACETONITRILE is a chemical compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . This compound is characterized by the presence of a chlorobenzene ring, a sulfonyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE typically involves the reaction of 2-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

2-(2-CHLOROBENZENESULFONYL)ACETONITRILE undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The sulfonyl group can undergo oxidation reactions to form sulfonic acids or sulfonates.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(2-CHLOROBENZENESULFONYL)ACETONITRILE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE involves its ability to interact with nucleophiles and electrophiles. The nitrile group can act as a nucleophile, participating in substitution and addition reactions. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

2-(2-CHLOROBENZENESULFONYL)ACETONITRILE can be compared with other similar compounds, such as:

    2-(2-Bromobenzenesulfonyl) acetonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2-(2-Fluorobenzenesulfonyl) acetonitrile: Contains a fluorine atom, which can influence its chemical properties and biological activity.

    2-(2-Methylbenzenesulfonyl) acetonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Eigenschaften

CAS-Nummer

87475-56-7

Molekularformel

C8H6ClNO2S

Molekulargewicht

215.66 g/mol

IUPAC-Name

2-(2-chlorophenyl)sulfonylacetonitrile

InChI

InChI=1S/C8H6ClNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2

InChI-Schlüssel

ITUDCEPQACNIEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl

Kanonische SMILES

C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.